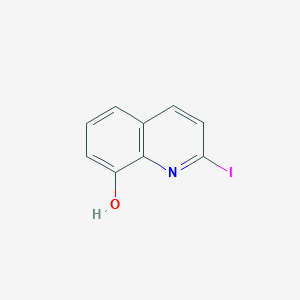

2-Iodoquinolin-8-ol

描述

Contextualization within Halogenated Heterocyclic Chemistry and Quinoline (B57606) Scaffolds

Halogenated heterocyclic compounds are a cornerstone of synthetic and medicinal chemistry. The incorporation of halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Quinoline and its derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comontosight.ai

The quinoline scaffold itself is a versatile platform. Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the C-5 and C-8 positions of the benzene (B151609) ring. msu.edu However, the presence and nature of substituents can direct these reactions to other positions. The hydroxyl group at the 8-position in 8-hydroxyquinoline (B1678124) derivatives, for instance, can influence the electronic distribution and reactivity of the entire ring system. msu.edu

2-Iodoquinolin-8-ol sits (B43327) at the intersection of these two important classes of compounds. The iodine atom at the 2-position is a particularly interesting feature. Carbon-iodine bonds are relatively weak, making the iodine a good leaving group in various cross-coupling reactions. This reactivity allows for the facile introduction of a wide range of functional groups at this position, enabling the synthesis of diverse libraries of quinoline derivatives for further study.

Evolution of Research Interest in this compound and Related Iodoquinoline Analogues

Research interest in quinoline derivatives has a long history, with early investigations focusing on their isolation from natural sources and their use as antimalarial agents. Over the past few decades, interest has grown exponentially, driven by the discovery of their broad therapeutic potential. researchgate.net

The focus on specifically halogenated quinolines, and iodoquinolines in particular, is a more recent trend. For instance, the related compound 5-chloro-7-iodoquinolin-8-ol (clioquinol) has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's due to its ability to chelate metal ions. lookchem.comyeastgenome.orgnih.gov While initially used as an antimicrobial agent, its neurotoxicity led to its withdrawal in some countries. nih.govgoogle.com This has spurred research into other halogenated hydroxyquinolines with potentially improved safety profiles and efficacy.

The synthesis and study of various iodo-substituted quinolin-8-ol isomers, such as 5-iodoquinolin-8-ol (B80682) and 7-iodoquinolin-8-ol (B3281619), further highlight the evolving interest in this area. ontosight.aivulcanchem.com These analogues allow researchers to probe the structure-activity relationships of this class of compounds, understanding how the position of the iodine atom influences biological activity and chemical reactivity. For example, 7-Iodoquinolin-8-ol has shown cytotoxic effects against certain cancer cell lines. vulcanchem.com The development of radioiodinated analogues is also an active area of research for their potential use in medical imaging techniques like SPECT and PET. mdpi.com

Overview of Advanced Methodological Approaches to Investigating Organoiodine Quinoline Derivatives

The investigation of this compound and its analogues relies on a suite of advanced analytical and methodological techniques to elucidate their structure, properties, and behavior.

Synthesis and Characterization: The synthesis of iodoquinoline derivatives often involves multi-step processes. solubilityofthings.com Modern synthetic strategies focus on developing more efficient and environmentally friendly methods, such as metal-free halogenation and one-pot syntheses. researchgate.netgoogle.comresearchgate.net Following synthesis, a battery of spectroscopic techniques is employed for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the connectivity of atoms, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. google.comgoogle.com

Computational and Analytical Methods:

X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of these molecules in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations are used to predict molecular properties such as ionization potential and bond dissociation energies, which are relevant for understanding antioxidant activity. mdpi.com Molecular docking simulations are employed to predict how these molecules might bind to biological targets like enzymes, aiding in the rational design of new therapeutic agents. mdpi.comnih.gov

Analytical Techniques: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is used to assess the purity of synthesized compounds and to study their metabolic stability in biological systems. mdpi.comnih.gov Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are also used to identify functional groups within the molecule. nih.gov

The table below summarizes some of the key physicochemical properties of related halogenated quinolin-8-ol compounds, providing a comparative context for understanding this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Chloroquinolin-8-ol | C₉H₆ClNO | 179.60 nih.gov | A chlorinated analogue. nih.gov |

| 5-Chloro-7-iodoquinolin-8-ol (Clioquinol) | C₉H₅ClINO | 305.50 nih.gov | Investigated for neurodegenerative diseases and has antimicrobial properties. lookchem.comnih.gov |

| 5-Bromo-7-iodoquinolin-8-ol | C₉H₅BrINO | ~388.02 ontosight.ai | Studied for potential antimicrobial, antifungal, and anticancer properties. ontosight.ai |

| 5-Iodoquinolin-8-ol Hydrochloride | C₉H₇ClIN₂O | ~312.52 ontosight.ai | Hydrochloride salt form used for improved solubility and stability. ontosight.ai |

| 7-Iodoquinolin-8-ol | C₉H₆INO | Not specified | Exhibits cytotoxicity against certain cancer cell lines. vulcanchem.com |

Structure

3D Structure

属性

CAS 编号 |

648897-12-5 |

|---|---|

分子式 |

C9H6INO |

分子量 |

271.05 g/mol |

IUPAC 名称 |

2-iodoquinolin-8-ol |

InChI |

InChI=1S/C9H6INO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H |

InChI 键 |

FXDUXBIZVCPXPZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)I |

产品来源 |

United States |

Synthetic Methodologies for 2 Iodoquinolin 8 Ol and Its Direct Precursors

Multicomponent Reactions and Annulation Pathways towards the 2-Iodoquinolin-8-ol Core

Classic annulation reactions provide the foundation for quinoline (B57606) synthesis by constructing the heterocyclic ring from acyclic precursors. Major named reactions include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. carbogen-amcis.comtandfonline.com

Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene ketone. nih.govcarbogen-amcis.comtandfonline.com

Combes Synthesis: This reaction condenses an aniline (B41778) with a β-diketone under acidic conditions.

Skraup Synthesis: This method heats anilines with glycerol, an acid, and an oxidizing agent to form the quinoline ring.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical synthesis. While specific green protocols for this compound are not extensively documented, principles from related quinoline syntheses can be applied.

The synthesis of the key precursor, 2-aminoquinolin-8-ol (B17170), has been optimized for large-scale production, yielding a high-purity product without the need for column chromatography, which significantly reduces solvent waste and improves process mass intensity. acs.org

Purification and Isolation Strategies for High Purity this compound

Achieving high purity is critical for the application of this compound. Standard laboratory and industrial purification techniques are employed to isolate the final product and its precursors.

As noted, the precursor 2-aminoquinolin-8-ol can be prepared in high purity (>98%) on a kilogram scale without requiring chromatographic purification. acs.org This is typically achieved through optimized reaction conditions that lead to the precipitation of a clean product, which can be isolated by simple filtration and washing.

For the final product and related halogenated quinolines, two primary methods are common:

Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, acetic acid, dichloromethane) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. researchgate.net

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is applied to the top of a column packed with silica gel, and a solvent or solvent mixture (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. For example, a mixture of dichloromethane (B109758) and methanol (B129727) is often used as the eluent for purifying polar quinoline derivatives. The purity of the isolated fractions is typically assessed by Thin-Layer Chromatography (TLC).

Chemical Reactivity and Mechanistic Investigations of 2 Iodoquinolin 8 Ol

Reactivity of the Aryl Carbon-Iodine Bond in Cross-Coupling Reactions

The aryl-iodine bond is the most reactive among aryl halides (I > Br > Cl) in oxidative addition to palladium(0) complexes, a key step in many cross-coupling reactions. harvard.edu This high reactivity allows for selective transformations at the C2 position of 2-iodoquinolin-8-ol under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to 2-aryl- or 2-vinylquinolin-8-ol derivatives.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps: libretexts.orgchemrxiv.org

Oxidative Addition : The active Pd(0) catalyst reacts with this compound, breaking the C-I bond and forming a Pd(II) intermediate. wikipedia.org

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the iodide. harvard.eduwikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product (e.g., 2-arylquinolin-8-ol), regenerating the Pd(0) catalyst which re-enters the catalytic cycle. libretexts.org

A variety of palladium sources, ligands, and bases can be employed, with the specific conditions influencing reaction efficiency and yield. harvard.edunih.gov For instance, the coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids has been successfully achieved using a PdCl₂(PPh₃)₂ catalyst in combination with the bulky alkylphosphine ligand, tricyclohexylphosphine (B42057) (PCy₃), which is known to accelerate the oxidative addition and reductive elimination steps. nih.gov Similarly, the reaction of 8-iodoquinolin-4(1H)-one with a boronic ester proceeded rapidly using a palladium catalyst to yield the coupled product. rsc.org

| Component | Example | Function |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C | Facilitates the cross-coupling cycle. organic-chemistry.orgscielo.org.mx |

| Ligand | Phosphines (e.g., PPh₃, PCy₃, SPhos) | Stabilizes the Pd catalyst and modulates its reactivity. harvard.edunih.gov |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation. nih.govorganic-chemistry.org |

| Solvent | Dioxane/H₂O, DMF, DME/H₂O | Solubilizes reactants; can be biphasic or monophasic. organic-chemistry.orgscielo.org.mxnih.gov |

| Temperature | 25-100 °C | Influences reaction rate. organic-chemistry.orgnih.gov |

The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. nih.govorganic-chemistry.org This reaction allows for the introduction of alkenyl substituents at the 2-position of the quinoline (B57606) core, yielding 2-alkenylquinolin-8-ols.

The generally accepted mechanism proceeds through the following steps: libretexts.orgwikipedia.org

Oxidative Addition : A Pd(0) species adds to the carbon-iodine bond of this compound. libretexts.org

Migratory Insertion : The alkene coordinates to the resulting Pd(II) complex and then inserts into the palladium-carbon bond. nih.govlibretexts.org

β-Hydride Elimination : A hydrogen atom from the alkyl chain is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. libretexts.org This step typically proceeds with syn-elimination and dictates the regioselectivity of the final product.

Reductive Elimination : The base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue. libretexts.org

The reaction pathway can be influenced by the ligands and reaction conditions, potentially following neutral or cationic routes. libretexts.org The neutral pathway involves neutral palladium complexes throughout the cycle, whereas the cationic pathway is initiated by the dissociation of an anionic ligand to form a cationic palladium complex, which can enhance reactivity. wikipedia.orglibretexts.org The high reactivity of aryl iodides often allows for ligand-free conditions or the use of simple phosphine (B1218219) ligands. nih.govlibretexts.org

| Component | Example | Function |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation. nih.govnih.gov |

| Ligand | PPh₃, P(o-tol)₃ (or ligand-free) | Modulates catalyst activity and stability. libretexts.org |

| Base | Et₃N, K₂CO₃, KOAc | Neutralizes the HX produced and regenerates the catalyst. nih.gov |

| Solvent | DMF, Acetonitrile (B52724) (MeCN) | Provides the reaction medium. nih.govnih.gov |

| Temperature | 100-120 °C | Typically requires elevated temperatures. nih.govnih.gov |

The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. libretexts.orgorganic-chemistry.org This reaction applied to this compound synthesizes 2-alkynylquinolin-8-ol derivatives, which are important precursors for more complex heterocyclic structures.

The mechanism is thought to involve two interconnected catalytic cycles: wikipedia.org

The Palladium Cycle : Similar to other cross-coupling reactions, it starts with the oxidative addition of this compound to the Pd(0) catalyst.

The Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species. This species then acts as the organometallic nucleophile in the transmetalation step with the Pd(II) complex.

Reductive elimination from the resulting diorganopalladium(II) intermediate yields the alkynylated quinoline and regenerates the Pd(0) catalyst. wikipedia.org The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl. libretexts.org The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, often proceeding under mild conditions. wikipedia.orglibretexts.org Copper-free Sonogashira variants have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.org

| Component | Example | Function |

|---|---|---|

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling. libretexts.org |

| Cu Co-catalyst | CuI | Forms the copper acetylide intermediate. wikipedia.orglibretexts.org |

| Base | Et₃N, Piperidine, Pyrrolidine | Acts as a solvent and deprotonates the alkyne. libretexts.org |

| Solvent | DMF, THF, Toluene | Reaction medium, often the amine base itself serves as solvent. |

| Temperature | Room Temperature to 100 °C | Varies based on substrate reactivity. wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. numberanalytics.comwikipedia.org This reaction has become a cornerstone of modern synthesis for preparing aryl amines. ias.ac.in When applied to this compound, it allows for the introduction of a wide range of primary or secondary amines at the C2 position.

The catalytic cycle is analogous to C-C coupling reactions and involves: numberanalytics.comwikipedia.org

Oxidative Addition : A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, adds to the C-I bond of this compound. princeton.edu

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. wikipedia.org

Reductive Elimination : This key step involves the formation of the C-N bond, yielding the 2-aminoquinoline (B145021) product and regenerating the Pd(0) catalyst. numberanalytics.com

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered, electron-rich phosphine ligands (e.g., JohnPhos, XPhos) or N-heterocyclic carbenes (NHCs) being particularly effective. ias.ac.in These ligands facilitate both the oxidative addition and the final reductive elimination step. princeton.edu

| Component | Example | Function |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the active Pd(0) catalyst. nih.gov |

| Ligand | Xantphos, JohnPhos, BINAP | Crucial for catalyst stability and promoting reductive elimination. nih.govwikipedia.orgias.ac.in |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base to deprotonate the amine. nih.gov |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are typically used. |

| Temperature | 80-110 °C | Reaction is typically heated. princeton.edu |

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a symmetric biaryl, often requiring high temperatures. organic-chemistry.org More broadly, Ullmann-type reactions describe copper-catalyzed nucleophilic aromatic substitutions to form C-N, C-O, and C-S bonds. organic-chemistry.org For this compound, this could be an alternative to palladium-catalyzed methods, particularly for forming C-O (ether) or C-N (amine) bonds.

The mechanism is believed to involve the formation of an organocopper(I) species. organic-chemistry.org In a proposed cycle for amination, a Cu(I) catalyst undergoes oxidative addition with the aryl iodide to form a Cu(III) intermediate. nih.gov This intermediate then undergoes reductive elimination to form the C-N or C-O bond and regenerate the Cu(I) catalyst. nih.gov While effective, these reactions often require harsher conditions (higher temperatures) and stoichiometric amounts of copper compared to their palladium-catalyzed counterparts. However, the development of ligands such as N,N-dimethyl glycine (B1666218) has enabled some Ullmann couplings to proceed under milder conditions. organic-chemistry.org

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 8-position of the quinoline ring is a versatile functional handle. It is acidic and can be deprotonated to form a phenoxide, which enhances its nucleophilicity. Furthermore, its presence is essential for the well-known chelating properties of the 8-hydroxyquinoline (B1678124) scaffold. researchgate.net

Common transformations of the hydroxyl group include:

Etherification : The hydroxyl group can be converted into an ether, for example, through a Williamson ether synthesis by reacting the corresponding phenoxide with an alkyl halide. This is often done to protect the hydroxyl group during subsequent reactions at the C-I bond or to modify the molecule's properties.

Esterification : Reaction with acyl chlorides or carboxylic anhydrides can convert the hydroxyl group into an ester.

Oxidation : The electron-rich phenol (B47542) ring is susceptible to oxidation, which can proceed on the hydroxyl group itself. researchgate.net

Halogenation : The hydroxyl group can be transformed into a leaving group, such as a halogen, to facilitate further nucleophilic substitution reactions. google.com

The hydroxyl group also directs electrophilic aromatic substitution onto the quinoline ring, typically at the 5- and 7-positions, as seen in the halogenation of other 8-substituted quinolines. researchgate.netrsc.org For instance, the well-known antiseptic clioquinol (B1669181) is 5-chloro-7-iodoquinolin-8-ol, highlighting the reactivity of these positions. researchgate.netchemeo.com

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group at the C8 position is a primary site for nucleophilic reactions such as alkylation and acylation. These reactions typically proceed by deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks an alkyl or acyl electrophile.

O-alkylation of 8-hydroxyquinoline derivatives is a standard procedure, often employing alkyl halides in the presence of a base. For this compound, this transformation has been documented in the synthesis of related derivatives. A specific example involves the reaction with 2-bromopropane (B125204) to yield the corresponding isopropyl ether, a reaction that proceeds in high yield and demonstrates the accessibility and reactivity of the C8-hydroxyl group.

O-acylation involves the reaction of the hydroxyl group with acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. um.edu.my This esterification transforms the hydroxyl group into an ester moiety, which can alter the molecule's electronic properties and serve as a protecting group.

Etherification and Esterification Strategies

The strategies for etherification and esterification of this compound follow classical organic synthesis methodologies. The Williamson ether synthesis is a common approach for O-alkylation, where the hydroxyl group is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form the phenolate (B1203915) anion, which subsequently undergoes nucleophilic substitution with an alkyl halide.

A documented etherification of this compound is its reaction with 2-bromopropane, which yields 2-iodo-8-isopropoxyquinoline. This reaction highlights a practical application of these strategies.

| Reactant | Reagent | Product | Yield | Source |

| This compound | 2-Bromopropane | 2-Iodo-8-isopropoxyquinoline | 84% | ecorfan.org |

Esterification can be readily achieved by treating this compound with various acyl chlorides or anhydrides in a basic solvent. These reactions are fundamental for creating ester derivatives, which can function as prodrugs that mask the 8-hydroxy moiety to, for example, enhance penetration of the blood-brain barrier, with subsequent cleavage by esterases in vivo. ecorfan.org

Chelation and Hydrogen Bonding Interactions within Reactivity Contexts

The 8-hydroxyquinoline scaffold, present in this compound, is a classic bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. libretexts.org Chelation involves the simultaneous bonding of the deprotonated phenolate oxygen and the quinoline nitrogen atom to a central metal ion. numberanalytics.com This property is fundamental to the compound's reactivity and its interactions in biological systems. numberanalytics.com

An important structural feature influencing this chelation is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton at C8 and the quinoline nitrogen (O-H···N). mdpi.com This interaction affects the acidity of the hydroxyl group and the basicity of the nitrogen, and it can influence the molecule's conformation. In the solid state, 8-hydroxyquinoline derivatives often form hydrogen-bonded dimers. mdpi.com

In the context of reactivity, these interactions are significant. Chelation of a metal ion can alter the electron density of the quinoline ring system, potentially modifying its susceptibility to electrophilic or nucleophilic attack. The hydrogen bond can also play a role in reaction mechanisms, for instance by orienting the molecule for a specific transformation or by modulating the nucleophilicity of the involved atoms. The formation of a hydrogen bond is often considered a preliminary stage for processes like proton transfer.

Reactivity at the Quinoline Nitrogen Atom: Quaternization and N-Oxidation

The lone pair of electrons on the quinoline nitrogen atom is not part of the aromatic π-system, rendering it basic and available for reactions with electrophiles. ecorfan.orggcwgandhinagar.com Quinoline has a pKa of approximately 4.9, and it readily forms crystalline salts with various inorganic and organic acids. um.edu.myecorfan.org

Quaternization involves the alkylation of the quinoline nitrogen to form a quaternary ammonium (B1175870) salt. um.edu.mypharmaguideline.com This reaction typically occurs upon treatment with an alkyl halide. For instance, studies on related iodoquinolines have demonstrated successful quaternization of the nitrogen atom using reagents like iodohexane. mdpi.comresearchgate.net This transformation introduces a permanent positive charge and significantly alters the electronic properties of the heterocyclic ring, making it more susceptible to nucleophilic attack.

N-Oxidation is another key reaction of the quinoline nitrogen. Treatment of quinoline and its derivatives with peroxycarboxylic acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the corresponding quinoline N-oxide. gcwgandhinagar.comresearchgate.net The formation of the N-oxide group dramatically changes the reactivity of the quinoline system. It activates the C2 and C4 positions towards nucleophilic substitution and can act as a directing group for C-H functionalization at the C2 and C8 positions. researchgate.net While 8-substituted quinoline N-oxides can be challenging substrates for some transformations, they remain versatile precursors in organic synthesis. chinesechemsoc.orgchinesechemsoc.org

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

In the quinoline ring system, electrophilic aromatic substitution (EAS) occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. um.edu.mygcwgandhinagar.com The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. numberanalytics.comgcwgandhinagar.com For an 8-substituted quinoline like this compound, the primary sites for electrophilic attack are the C5 and C7 positions.

The outcome of EAS is governed by the directing effects of the existing substituents:

The hydroxyl group at C8 is a powerful activating, ortho-, para-directing group. It strongly directs incoming electrophiles to the C5 and C7 positions.

The iodo group at C2 is a deactivating group for the heterocyclic ring.

Therefore, electrophiles are strongly directed to the C5 and C7 positions of the benzene (B151609) ring. Research on closely related substrates confirms this reactivity pattern. For example, 7-iodoquinolin-8-ol (B3281619) can be selectively chlorinated at the C5 position using trichloroisocyanuric acid (TCCA). rsc.orgresearchgate.net Similarly, sulfonation of 8-hydroxy-7-iodoquinoline occurs at the C5 position.

Mechanistic studies on the C5-halogenation of 8-substituted quinolines suggest that the reaction may proceed through a radical pathway. rsc.org

| Reaction Type | Reagent | Predicted Position of Substitution |

| Halogenation | Cl₂, Br₂, TCCA, TBCA | C5 and/or C7 |

| Nitration | HNO₃/H₂SO₄ | C5 and/or C7 |

| Sulfonation | H₂SO₄/SO₃ | C5 |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | C5 and/or C7 |

Radical Chemistry and Single Electron Transfer Processes Involving this compound

The structure of this compound contains moieties that can participate in radical reactions and single-electron transfer (SET) processes. The carbon-iodine bond, in particular, is susceptible to homolytic cleavage under photochemical or radical-initiating conditions to generate a C2-quinolyl radical.

Mechanistic investigations into the C5-halogenation of 8-substituted quinolines have pointed towards a plausible radical-mediated pathway. rsc.org Furthermore, the iodo-substituent itself makes the molecule a suitable precursor for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), many of which can involve radical intermediates or proceed via mechanisms with SET steps. researchgate.netnih.gov

The field of photoredox catalysis, which relies on SET events, opens further avenues for the reactivity of iodoquinolines. mdpi.com Visible-light-induced SET from a substrate to an excited-state photosensitizer can generate radical ions, initiating a cascade of reactions. mdpi.comrsc.org Iodoquinolines have been used as substrates in photocatalytic reactions, such as borylation, where the molecule interacts with a photocatalyst under light irradiation. scispace.comrsc.orgrsc.org It is conceivable that this compound could act as either a radical precursor or a SET partner in such photocatalytic cycles. For instance, oxidation processes initiated by a SET mechanism, such as those using o-Iodoxybenzoic acid (IBX), could potentially react at benzylic-type positions if such a group were present on the ring. nih.gov

Coordination Chemistry and Ligand Design Principles of 2 Iodoquinolin 8 Ol

2-Iodoquinolin-8-ol as a Multidentate Ligand in Transition Metal Complexation

As a derivative of 8-hydroxyquinoline (B1678124), this compound functions as a monoprotic, bidentate ligand. scirp.org The deprotonation of the phenolic hydroxyl group yields the 2-iodoquinolin-8-olate anion, which coordinates to a metal center through both the negatively charged oxygen atom and the neutral nitrogen atom of the pyridine (B92270) ring. researchgate.netscirp.org This chelation forms a stable five-membered ring, a common and favorable motif in coordination chemistry. ibchem.com The presence of both a soft donor (nitrogen) and a hard donor (oxygen) allows this compound to coordinate effectively with a wide range of transition metals, which possess varied affinities for different types of donor atoms. ibchem.com This dual-donor character is central to its role as a versatile ligand in forming stable metal complexes. researchgate.netnih.gov

N,O-Chelation Modes and Geometrical Preferences

The N,O-bidentate chelation of the 2-iodoquinolin-8-olate ligand to a transition metal center is the primary mode of coordination. researchgate.netscirp.org The resulting coordination geometry is dictated by the metal ion's preferred coordination number, its d-electron configuration, and the stoichiometry of the complex. scirp.orgfzu.cz Typically, metal ions react with 8-hydroxyquinoline derivatives in a 1:2 or 1:3 metal-to-ligand ratio. scirp.orgmdpi.com

For metals that favor a coordination number of four, such as Pd(II) or Cu(II), a 1:2 metal-to-ligand complex is common, often resulting in a square planar geometry. scirp.org In such complexes, two 2-iodoquinolin-8-olate ligands would coordinate to the metal center. sciepub.com For metal ions preferring a coordination number of six, like Cr(III), Mn(II), Co(II), or Ni(II), two main types of complexes can be formed. scirp.orgmdpi.comrsc.org A 1:2 metal-to-ligand complex can adopt an octahedral geometry by coordinating two additional solvent molecules (e.g., water) to fill the remaining coordination sites. scirp.org Alternatively, a 1:3 metal-to-ligand complex can form a neutral, stable octahedral complex, such as [M(L)₃]. mdpi.com Studies on related halo-substituted 8-hydroxyquinoline complexes have confirmed these geometrical preferences, with both square planar and octahedral complexes being structurally characterized. scirp.orgsciepub.com

| Metal Ion Example | M:L Ratio | Coordination Number | Typical Geometry | Reference |

|---|---|---|---|---|

| Cu(II), Pd(II) | 1:2 | 4 | Square Planar | scirp.orgsciepub.com |

| Co(II), Ni(II) | 1:2 (+2 H₂O) | 6 | Octahedral | scirp.org |

| Cr(III) | 1:3 | 6 | Octahedral | mdpi.com |

Halogen-Bonding Interactions in Metal Complexes

A unique feature of this compound as a ligand is the presence of the iodine atom, which can participate in halogen bonding (XB). mdpi.comnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govchemrxiv.org In metal complexes of this compound, the iodine atom can form such bonds with various acceptors, including solvent molecules, counter-ions, or even other parts of the complex itself. mdpi.com

Studies on structurally related iodo-containing ligands have shown that the iodine atom can form halogen bonds with nitrogen atoms of solvents like acetonitrile (B52724) or with the π-electron system of other aromatic rings. mdpi.com These interactions can play a crucial role in the solid-state, influencing the crystal packing and the formation of extended supramolecular architectures. mdpi.comnih.gov The strength of the halogen bond is significant, with iodine being a particularly effective halogen bond donor due to its high polarizability. mdpi.commdpi.com This interaction can be strong enough to direct the self-assembly of complexes in the solid state and can be considered a valuable tool in crystal engineering. nih.gov For example, the interaction between an iodine atom on the ligand and a nitrogen atom from an acetonitrile solvent molecule has been observed with a distance of 2.98 Å, representing a significant reduction from the sum of the van der Waals radii. mdpi.com

Synthesis and Elucidation of Coordination Geometry in this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves a straightforward reaction between a salt of the desired transition metal and the ligand in a suitable solvent. mdpi.comutripoli.edu.ly The ligand is often deprotonated in situ using a mild base, or the reaction is carried out under conditions that favor deprotonation, such as in a solution with a controlled pH. utripoli.edu.ly Solvothermal methods, where the reaction is conducted in a sealed vessel at elevated temperatures, have also been successfully employed to grow single crystals of high quality suitable for X-ray diffraction analysis. mdpi.com

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions like halogen bonding. mdpi.comijcce.ac.ir

Infrared (IR) Spectroscopy: Coordination of the ligand to the metal is often confirmed by shifts in the vibrational frequencies of key functional groups. For instance, the disappearance or shift of the O-H stretching band and shifts in the C=N and C-O stretching frequencies of the quinoline (B57606) ring provide strong evidence of N,O-chelation. acs.org

UV-Visible Spectroscopy: The formation of the complex is accompanied by changes in the electronic absorption spectrum. The appearance of new bands, often attributed to metal-to-ligand charge-transfer (MLCT) transitions, can be observed upon complexation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in solution and confirm the purity and stability of the complex. ijcce.ac.iracs.org

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the mass of the complex and its stoichiometry. mdpi.comrsc.org

| Technique | Information Obtained | Reference |

|---|---|---|

| X-ray Diffraction | Precise 3D structure, bond lengths/angles, geometry, packing | mdpi.com |

| IR Spectroscopy | Confirmation of N,O-coordination via vibrational shifts | acs.org |

| UV-Vis Spectroscopy | Evidence of complexation and electronic transitions (e.g., MLCT) | mdpi.com |

| NMR Spectroscopy | Solution-state structure and stability (for diamagnetic complexes) | ijcce.ac.ir |

Catalytic Applications of Metal Complexes Derived from this compound

While 8-hydroxyquinoline and its derivatives are well-established ligands in coordination chemistry, their application in catalysis is an area of growing interest. researchgate.net Metal complexes, particularly those of palladium, are central to many critical bond-forming reactions in organic synthesis. nih.govmdpi.com

Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Catalysis

Carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation reactions are fundamental transformations in synthetic organic chemistry. nih.gov Transition metal catalysis, especially with palladium, has revolutionized this field, enabling the construction of complex molecules under mild conditions. nih.govmdpi.com While specific catalytic applications of complexes derived solely from this compound are not extensively documented in the reviewed literature, the structural features of the ligand suggest potential utility.

The 8-hydroxyquinolinate scaffold can support various metal centers known for their catalytic activity. researchgate.net Palladium complexes, for example, are workhorses for cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. mdpi.com The N,O-bidentate nature of the 2-iodoquinolin-8-olate ligand can provide a stable coordination environment for a catalytic metal center, while the iodine substituent at the 2-position could potentially be used as a handle for further functionalization or to modulate the electronic properties of the catalyst. The development of catalysts for C-C and C-X bond formation is an active area of research, with a focus on creating efficient and selective systems. diva-portal.orgcsic.es

Stereoselective Catalysis Mediated by this compound Complexes

Stereoselective catalysis, the synthesis of a specific stereoisomer of a product, is a highly sought-after goal in modern chemistry, particularly for the synthesis of pharmaceuticals. nobelprize.org This is typically achieved by using chiral catalysts, which can be organocatalysts or, more commonly, metal complexes bearing chiral ligands. mdpi.commdpi.comfrontiersin.org The chiral ligand transfers stereochemical information from the catalyst to the substrate during the reaction. nobelprize.orgmdpi.com

For complexes of this compound to be used in stereoselective catalysis, the ligand itself would need to be rendered chiral. This could be accomplished by introducing a chiral center, for example, a stereogenic substituent on the quinoline backbone. While the synthesis of chiral salen ligands and their use in stereoselective catalysis with metals like Al(III), Cu(II), and Ni(II) is well-established, mdpi.commdpi.com and chiral aldehyde catalysis is another powerful tool, frontiersin.org there are no specific examples in the surveyed literature detailing the design and application of chiral this compound complexes for stereoselective transformations. The development of such catalysts remains a potential area for future research, leveraging the stable coordination properties of the 8-hydroxyquinolinate core. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies for Elucidating Molecular Architecture and Electronic Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysisrsc.orgmdpi.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-iodoquinolin-8-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecule's carbon and hydrogen framework.

In derivatives of 8-hydroxyquinoline (B1678124), the chemical shifts of the protons are well-defined. For the parent 8-hydroxyquinoline, the proton signals appear at specific chemical shifts (ppm), which are influenced by the electronic effects of the hydroxyl and iodo substituents in this compound. chemicalbook.com The interpretation of coupling constants (J-values) between adjacent protons further elucidates the connectivity within the quinoline (B57606) ring system. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. acs.orgacs.org The carbon of the C-I bond, for instance, would show a characteristic shift due to the influence of the heavy iodine atom. The chemical shifts of the phenolic carbon (C-8) and the carbons of the pyridine (B92270) ring are also diagnostic. acs.orgacs.org For example, in a related 8-hydroxyquinoline derivative, the carbon signals were assigned to specific positions, such as the carbonyl, imine, and various aromatic carbons. uab.cat

Detailed analysis of NMR data, including two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can confirm the assignment of all proton and carbon signals, providing irrefutable evidence for the structure of this compound. Conformational analysis, particularly for derivatives with flexible side chains, can also be performed using advanced NMR techniques, although for the rigid ring system of this compound, this is less of a focus. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 8-Hydroxyquinoline Derivatives This table provides example chemical shifts for related compounds to illustrate the type of data obtained from NMR spectroscopy. Specific data for this compound was not available in the search results.

| Nucleus | Compound Type | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| ¹H | 8-Hydroxyquinoline | 8.76 (H2), 8.10 (H4), 7.44 (H5), 7.29 (H6), 7.18 (H7), 8.34 (OH) | chemicalbook.com |

| ¹³C | 8-Hydroxyquinoline Schiff Base Derivative | 163.40 (C=N), 162.32 (C-8), 150.05 (C-2), 141.34 (C-8a), 136.03 (C-4), 130.54 (C-4a), 129.50 (C-6), 117.38 (C-3), 113.31 (C-7), 110.64 (C-5) | acs.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamicssielc.comnist.gov

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for studying its molecular vibrations. rsc.orgwvu.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. mdpi.com A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which may be involved in hydrogen bonding. wvu.edu The C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1500-1600 cm⁻¹ region. scielo.br The C-O stretching vibration of the phenolic group is also a key diagnostic peak. sci-hub.se The presence of the iodine atom will influence the vibrational modes, particularly those of the carbon to which it is attached, though C-I vibrations often appear at low frequencies, sometimes outside the standard mid-IR range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching modes of the quinoline ring are also observable in the Raman spectrum and can be enhanced through pre-resonance effects when the excitation wavelength is near an electronic absorption band. scielo.br This technique can be particularly useful for studying the vibrational modes of the aromatic system.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis of this compound, confirming the presence of its key functional groups and providing insights into its molecular structure. uantwerpen.beresearchgate.net

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in 8-Hydroxyquinoline Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) | wvu.edu |

| C-H (aromatic) | Stretching | ~3050 | frontiersin.org |

| C=N (quinoline) | Stretching | 1550 - 1590 | scielo.br |

| C=C (aromatic) | Stretching | 1550 - 1590 | scielo.br |

| C-O (phenolic) | Stretching | ~1200 - 1280 | sci-hub.semdpi.com |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysisrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation pathways. acs.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org For this compound (C₉H₆INO), the expected monoisotopic mass can be calculated with high precision.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The resulting mass spectrum displays a series of fragment ions that provide valuable structural information. The fragmentation of related 8-hydroxyquinoline derivatives often involves the loss of small, stable molecules or radicals. nist.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing the compound and its metal complexes, often showing the protonated molecule [M+H]⁺ or other adducts. acs.orgfrontiersin.org

Table 3: Mass Spectrometry Data for Halogenated 8-Hydroxyquinoline Derivatives This table presents data for similar compounds to illustrate the type of information obtained from mass spectrometry.

| Compound | Molecular Formula | Ionization Technique | Observed m/z | Assignment | Reference |

|---|---|---|---|---|---|

| 5-Iodo-8-quinolinol | C₉H₆INO | - | 271.05 (Mol. Weight) | - | nih.gov |

| 5-Bromo-7-iodoquinolin-8-ol | C₉H₅BrINO | - | 349.954 (Mol. Weight) | - | sielc.com |

| 7-Chloro-5-iodo-8-quinolinol | C₉H₅ClINO | - | 305.50 (Mol. Weight) | - | |

| Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) | C₉H₅ClINO | EI | 305, 270, 144 | [M]⁺, [M-Cl]⁺, [M-I-Cl]⁺ | nist.gov |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing Analysismdpi.comacs.orgsielc.comnist.govrsc.orgmdpi.comdergipark.org.tramericanelements.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the planar nature of the quinoline ring system. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the packing of molecules in the crystal. These interactions can include hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, as well as π-π stacking interactions between the aromatic rings. nih.gov For instance, the crystal structure of 7-iodo-8-hydroxyquinoline-5-sulfonic acid shows sheets of molecules linked by interactions between iodine and oxygen atoms, as well as hydrogen bonds. iucr.org The crystal structure of a mercury(II) chloride adduct with 7-iodo-8-hydroxyquinoline-5-sulfonic acid also reveals details about coordination and intermolecular hydrogen bonds. tandfonline.com

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions and Photophysical Propertieswvu.edursc.org

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic structure and photophysical properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in solution displays characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated quinoline system. mdpi.com The positions and intensities of these bands can be influenced by the solvent polarity and pH. For example, in derivatives of 8-hydroxyquinoline, absorption bands are typically observed in the UV region. uab.catfrontiersin.org The deprotonation of the hydroxyl group can cause a shift in the absorption bands. rsc.org

Fluorescence Spectroscopy: 8-Hydroxyquinoline and its derivatives are known to be fluorescent. scispace.comrroij.com The emission spectrum provides information about the energy of the first excited singlet state. The fluorescence intensity and wavelength can be sensitive to the molecular environment, including solvent, pH, and the presence of metal ions. The introduction of a heavy atom like iodine can sometimes lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. dergipark.org.tr However, complexation with metal ions often leads to a significant enhancement of fluorescence. scispace.comrroij.com The study of these photophysical properties is crucial for applications in sensing and imaging. rsc.org

Table 4: Representative Electronic Absorption Data for 8-Hydroxyquinoline Derivatives

| Compound/Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline Hydrazone Derivative (L1) | DMSO | 264, 293, 303, 328, 337, 377 | 20880, 48600, 51000, 31000, 29000, 5300 | π-π, n-π | uab.cat |

| 8-Hydroxyquinoline Schiff Base (L2) | DMSO | 269, 314, 349 | 19282, shoulder, 2040 | π-π, n-π | acs.org |

| Cr(III) Complex of a 2-substituted 8-hydroxyquinoline | DMF | ~284, ~365, 480, ~670 | - | π-π, n-π, MLCT, d-d | mdpi.com |

Circular Dichroism Spectroscopy for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is achiral, CD spectroscopy would be essential for characterizing any chiral derivatives.

If a chiral center were introduced into the molecule, for example, through a chiral substituent, the resulting enantiomers would interact differently with circularly polarized light. The CD spectrum, which plots the difference in absorption of left and right circularly polarized light versus wavelength, would show characteristic positive or negative bands. These bands can be used to determine the absolute configuration of the chiral centers and to study the conformational preferences of the molecule in solution.

CD spectroscopy is also a valuable tool for studying the interaction of chiral molecules with other biomolecules, such as proteins and DNA. In the context of metal complexes, if this compound were to form a chiral complex with a metal ion, CD spectroscopy could be used to probe the stereochemistry of the complex. sci-hub.se

Computational and Theoretical Chemistry Studies of 2 Iodoquinolin 8 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and predict a wide range of properties. plos.org For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G**), are employed to optimize molecular geometry, calculate electronic properties, and predict spectroscopic signatures. mdpi.comsci-hub.se

Electronic Structure and Reactivity: Key insights into a molecule's reactivity are derived from its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. plos.orgacs.org For instance, in a study of 5,7-dichloro-8-hydroxyquinoline (57DC8HQ) and 5-chloro-7-iodo-8-hydroxyquinoline (5CL7I8HQ), the HOMO-LUMO gaps were calculated to be very similar, suggesting comparable stability, though their electrophilicity values differed significantly, indicating distinct reactivity profiles. uantwerpen.be

Molecular Electrostatic Potential (MEP) maps are another vital output of DFT calculations. These maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For quinoline derivatives, negative potentials are typically located on the nitrogen and oxygen atoms, identifying them as likely sites for electrophilic attack or coordination, while positive potentials are often found around the hydroxyl hydrogen, marking it as a site for nucleophilic interaction. sci-hub.senih.gov

Spectroscopic Property Prediction: DFT is widely used to predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and intensities, researchers can assign the experimental bands to specific molecular motions. researchgate.net For example, a study on 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070) cocrystals successfully correlated DFT-calculated frequencies with experimental FT-IR and FT-Raman spectra, noting shifts in characteristic bands like C=O stretching upon cocrystal formation, which indicates changes in hydrogen bonding. sci-hub.se Such analysis would be invaluable for confirming the structure of 2-Iodoquinolin-8-ol.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). mdpi.com Calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*), providing a theoretical basis for experimental observations.

Table 1: Examples of DFT-Calculated Properties for 8-Hydroxyquinoline (B1678124) Analogues

| Compound | Property | Calculated Value | Computational Method | Significance |

|---|---|---|---|---|

| 5-Chloro-7-iodo-8-hydroxyquinoline | HOMO-LUMO Gap (ΔE) | 0.40 eV | DFT | Indicates chemical reactivity and stability. uantwerpen.be |

| 5,7-Dichloro-8-hydroxyquinoline | Global Electrophilicity (ω) | 17.40 eV | DFT | Measures the ability to accept electrons. uantwerpen.be |

| 8-Hydroxyquinoline | O-H Stretching Frequency | 3688 cm⁻¹ | B3LYP/6-311G | Predicts IR spectral features for functional groups. researchgate.net |

| Quinolin-8-yl benzoate | λmax (UV-Vis) | ~314 nm | CAM-B3LYP/6-311++G** | Predicts electronic transitions and UV-Vis spectrum. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. This method is particularly useful for understanding how a molecule like this compound might behave in a complex environment, such as in solution or when interacting with a biological target like a protein. acs.orgnih.gov

MD simulations on halogenated quinoline derivatives have been used to assess the stability of protein-ligand complexes. acs.orgfigshare.com In these studies, a ligand is "docked" into the binding site of a protein, and the simulation is run for tens or hundreds of nanoseconds. Key parameters are monitored to evaluate the stability of the interaction:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the ligand and protein over time compared to a reference structure. A stable RMSD value suggests the complex has reached equilibrium and is not undergoing major conformational changes. acs.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues in the protein. High RMSF values can highlight flexible regions of the protein that may be important for ligand binding. acs.org

Radius of Gyration (RoG): Measures the compactness of the protein structure. A stable RoG suggests the protein is not unfolding during the simulation. acs.org

For example, MD simulations of halogenated quinoline derivatives with monoamine oxidase (MAO) enzymes showed that the complexes displayed strong structural stability, with lower RMSD and RoG values compared to reference drugs, indicating a stable binding mode. acs.orgfigshare.com Such simulations for this compound could predict its binding stability with various enzymes or receptors, guiding further experimental work.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or chemical properties. researchgate.net The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized molecules. For quinoline derivatives, QSAR models are frequently developed to predict activities like antimalarial, anticancer, or enzyme inhibitory potency. nih.govucm.esarabjchem.org

The process involves several steps:

Data Set Collection: A set of quinoline derivatives with experimentally measured activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be constitutional, topological, physicochemical, or quantum-chemical (calculated via DFT).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) are used to build a model linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). ucm.es

A 3D-QSAR study on quinoline derivatives as VEGFR-2 inhibitors successfully developed a model based on pharmacophore features, including hydrogen bond acceptors and aromatic rings, which accurately predicted the activity of test compounds. arabjchem.org Such a model, if developed for a class including this compound, could predict its potential biological activity and guide the design of more potent analogues.

Table 2: Common Molecular Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Quantum-Chemical | HOMO/LUMO Energy | Relates to electron-donating/accepting ability and reactivity. |

| Physicochemical | LogP | Measures lipophilicity, affecting membrane permeability. |

| Topological | Wiener Index | Describes molecular branching and size. researchgate.net |

| Constitutional | Molecular Weight | The mass of the molecule. |

| Geometrical | Molecular Surface Area | Relates to the size and shape of the molecule. arabjchem.org |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the entire reaction pathway. researchgate.net For the synthesis of quinoline derivatives, which often involves transition-metal-catalyzed reactions like Suzuki or Heck couplings, DFT calculations can be used to model the energetic landscape of the reaction. mdpi.comrsc.org

This involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Transition State Search: Locating the highest-energy point along the reaction coordinate, which represents the energy barrier (activation energy) for a particular step.

Energy Calculation: Determining the relative energies of all species along the pathway to understand the thermodynamics and kinetics of the reaction.

For instance, the mechanism of a copper-catalyzed cascade annulation to form quinoline derivatives was successfully elucidated using DFT calculations, which helped explain the observed product selectivity. acs.org Similarly, computational studies have been used to propose mechanisms for the C-H functionalization of quinolines. rsc.org A computational study of the synthesis of this compound would likely investigate the oxidative addition, reductive elimination, and other key steps of a palladium-catalyzed cross-coupling reaction, providing insights into the role of ligands and reaction conditions. researchgate.net

Prediction of Non-Covalent Interactions and Halogen Bonding Phenomena

Non-covalent interactions are crucial in determining the structure and function of molecules, influencing everything from crystal packing to ligand-receptor binding. For this compound, the presence of an iodine atom makes halogen bonding a particularly important non-covalent interaction to consider. jyu.fi

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site, like the lone pair on a nitrogen or oxygen atom. wiley-vch.de The strength of the halogen bond generally increases with the polarizability of the halogen (I > Br > Cl > F). wiley-vch.de

Computational methods are essential for predicting and characterizing these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to find bond critical points (BCPs) between interacting atoms, characterizing the nature and strength of the interaction. acs.org

Non-Covalent Interaction (NCI) Plots: Provide a visual representation of non-covalent interactions in real space, distinguishing between attractive (like hydrogen or halogen bonds) and repulsive (steric) interactions. acs.org

Natural Bond Orbital (NBO) Analysis: Examines charge transfer between orbitals to quantify the stabilization energy arising from interactions like halogen bonding.

Studies on diiodine complexes with thioquinolines have used computational methods to confirm that halogen bonds form preferentially with specific electron-donating centers, guiding the understanding of subsequent chemical reactions. researchgate.net For this compound, computational analysis would predict the directionality and strength of halogen bonds it could form, which is critical for its application in crystal engineering and medicinal chemistry.

Derivatization and Functionalization Strategies for Expanding the Chemical Space of 2 Iodoquinolin 8 Ol

Site-Selective Functionalization at the Iodo Position

The carbon-iodine bond at the C2 position of 2-iodoquinolin-8-ol is a prime site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) co-catalysts, to form arylalkynes and conjugated enynes. libretexts.orgwikipedia.org The Sonogashira coupling is a robust method for introducing alkynyl moieties at the C2 position of the quinoline (B57606) scaffold. wikipedia.org The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.orgrsc.org For instance, the coupling of aryl iodides with terminal alkynes can be achieved using a palladium(0) catalyst and a copper(I) cocatalyst in the presence of a base. libretexts.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. libretexts.org In cases of di-substituted quinolines, such as 2-bromo-4-iodo-quinoline, the acetylene (B1199291) preferentially adds to the more reactive iodo-substituted position. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org This reaction is widely used to create carbon-carbon bonds for the synthesis of biaryls, styrenes, and polyolefins. libretexts.org In the context of this compound, this method allows for the introduction of various aryl or vinyl substituents at the C2 position. A study on the Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by Pd(0)/C highlights the utility of this reaction under mild and environmentally friendly conditions. organic-chemistry.org The reaction proceeds efficiently at room temperature in aqueous solvents and the catalyst can be recycled. organic-chemistry.org For example, 8-iodoquinolin-4(1H)-one has been successfully coupled with a benzothiadiazole bispinacol boronic ester via a Suzuki-Miyaura reaction to afford a novel luminogen in high yield. rsc.orgresearchgate.net

Table 1: Examples of Site-Selective Functionalization at the Iodo Position

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-8-hydroxyquinoline | libretexts.orgwikipedia.org |

| Suzuki-Miyaura Coupling | This compound, Arylboronic Acid | Pd(0) catalyst, Base | 2-Aryl-8-hydroxyquinoline | libretexts.orgorganic-chemistry.org |

| Heck Coupling | 7-Iodoquinolin-8-ol (B3281619), Dodec-1-ene | Palladium catalyst | 7-(Dodec-1-en-1-yl)quinolin-8-ol | vulcanchem.com |

Selective Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C8 position of this compound is another key site for derivatization. Its nucleophilic character allows for reactions such as etherification and esterification, enabling the introduction of a wide range of functional groups that can significantly alter the molecule's physicochemical properties.

Etherification: The Williamson ether synthesis is a common method for converting the hydroxyl group into an ether linkage. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. For example, the reaction of this compound with 2-bromopropane (B125204) can produce 2-iodo-8-isopropoxyquinoline. google.com This modification can enhance the lipophilicity of the molecule and is a strategy employed in the synthesis of various quinoline derivatives. google.com

Esterification: The hydroxyl group can also be converted to an ester. For instance, the reaction of 4-hydroxy-2(1H)-quinolone with 2-furoyl chloride in the presence of pyridine (B92270) yields the corresponding furan-2-carboxylate (B1237412) ester. arabjchem.org This type of modification can introduce new pharmacophoric features and modulate the biological activity of the parent compound.

Table 2: Examples of Selective Modification of the Phenolic Hydroxyl Group

| Reaction Type | Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Etherification | This compound | 2-Bromopropane, Base | 2-Iodo-8-isopropoxyquinoline | 84% | google.com |

| Etherification | 5-Chloro-8-hydroxyquinoline (B194070) | Benzyl bromide, Base (e.g., K₂CO₃ or NaH) | 8-(Benzyloxy)-5-chloroquinoline | >80% |

Strategies for Modifying the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring possesses basic properties and can be targeted for functionalization. nih.gov Modification at this position can influence the electronic properties and solubility of the entire molecule.

N-Alkylation: The quinoline nitrogen can be alkylated to form quaternary ammonium (B1175870) salts. For example, the alkylation of 6-iodo-1-hexylquinaldine with iodohexane results in the formation of the corresponding ammonium salt. mdpi.com This transformation introduces a positive charge, which can significantly impact the molecule's interaction with biological targets and its solubility in aqueous media.

Table 3: Example of Modifying the Quinoline Nitrogen Atom

| Reaction Type | Reactant | Reagent | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 6-Iodo-1-hexylquinaldine | Iodohexane | Quaternary Ammonium Salt | mdpi.com |

Peripheral Functionalization of the Aromatic Ring System

The benzene (B151609) ring portion of the quinoline scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents at the C5 and C7 positions. These modifications can fine-tune the electronic and steric properties of the molecule.

Halogenation: The quinoline ring can undergo regioselective halogenation. For instance, a metal-free protocol has been developed for the C5-H halogenation of 8-substituted quinoline derivatives using trihaloisocyanuric acid as the halogen source. rsc.orgrsc.orgscispace.com This method is operationally simple, proceeds at room temperature, and demonstrates high regioselectivity. rsc.orgrsc.org For example, 7-iodoquinolin-8-ol can be treated with trichloroisocyanuric acid (TCCA) to generate clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) in good yield. rsc.orgscispace.com The introduction of additional halogen atoms can significantly influence the lipophilicity and biological activity of the resulting compounds. xray.cz

Table 4: Examples of Peripheral Functionalization of the Aromatic Ring System

| Reaction Type | Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| C5-Chlorination | 7-Iodoquinolin-8-ol | Trichloroisocyanuric acid (TCCA) | 5-Chloro-7-iodoquinolin-8-ol (Clioquinol) | 65% | rsc.orgscispace.com |

| C5-Iodination | N-(Quinolin-8-yl)acetamide | N-Iodosuccinimide (NIS) | N-(5-Iodoquinolin-8-yl)acetamide | - | mdpi.com |

Synthesis of this compound-Based Oligomers and Macromolecules

The development of oligomers and macromolecules based on the this compound scaffold represents an advanced strategy for creating materials with novel properties. These larger structures can exhibit unique self-assembly behaviors, and their applications can span from materials science to biology.

Dimerization and Oligomerization: Suzuki-Miyaura coupling can be employed to synthesize dimers and potentially oligomers. For example, the reaction of 8-iodoquinolin-4(1H)-one with a bis(boronic ester) derivative of benzothiadiazole resulted in the formation of a dimeric structure, 8,8'-(benzo[c] rsc.orgvulcanchem.comgoogle.comthiadiazole-4,7-diyl)bis(quinolin-4-ol). rsc.orgresearchgate.net This demonstrates the feasibility of using cross-coupling reactions to link multiple quinoline units together.

A general strategy for the high-throughput synthesis of discrete oligomers utilizes click chemistry, which could be adapted for this compound derivatives. nih.gov By functionalizing the quinoline with an alkyne or azide, it could be incorporated into oligomeric chains using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for precise control over the oligomer length and the placement of functional groups. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

2-Iodoquinolin-8-ol as a Key Building Block in the Synthesis of Complex Heterocyclic Systems

The presence of an iodine atom at the 2-position of the quinoline (B57606) ring makes this compound an exceptional substrate for palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone for constructing complex heterocyclic systems that would be otherwise difficult to synthesize. The C-I bond is a highly effective leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions utilizing this compound derivatives include the Suzuki-Miyaura, Sonogashira, and Heck reactions. wikipedia.orgnih.govmt.comorganic-chemistry.orgorganic-chemistry.orgnumberanalytics.com In these processes, the hydroxyl group at the 8-position is typically protected, for instance as an isopropoxy group, to prevent interference with the catalytic cycle. google.comgoogle.com Following the coupling reaction, the protecting group can be easily removed to yield the functionalized 8-hydroxyquinoline (B1678124) derivative.

The Suzuki-Miyaura coupling , which pairs the iodo-derivative with an organoboron compound, is widely used to introduce aryl or heteroaryl substituents at the 2-position. mt.comscispace.comnih.gov This method is instrumental in synthesizing 2-aryl-8-hydroxyquinolines, a class of compounds with significant applications in materials and medicinal chemistry. google.comgoogle.com

The Sonogashira coupling allows for the introduction of alkyne moieties by reacting this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnumberanalytics.comresearchgate.netnrochemistry.com This reaction opens pathways to linear, rigid structures with extended π-conjugation, which are of interest for electronic materials. numberanalytics.com

The Heck reaction provides a method to form carbon-carbon bonds between this compound and alkenes, leading to the synthesis of vinyl-substituted quinolines. nih.govorganic-chemistry.orgnumberanalytics.comdiva-portal.org These products can serve as intermediates for further synthetic transformations.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions with this compound Derivatives

| Reaction Name | Coupling Partner | Resulting Bond | Typical Product Class |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | C-C (sp²-sp²) | 2-Aryl-8-hydroxyquinolines |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | 2-Alkynyl-8-hydroxyquinolines |

| Heck Coupling | Alkene | C-C (sp²-sp²) | 2-Vinyl-8-hydroxyquinolines |

These synthetic strategies highlight the role of this compound as a foundational building block, enabling modular access to a diverse library of complex, functionalized heterocyclic molecules.

Precursor for Advanced Organic Electronic Materials and Optoelectronic Devices

Derivatives of 8-hydroxyquinoline (8-HQ) are renowned for their applications as electron carriers and emissive materials in organic light-emitting diodes (OLEDs). numberanalytics.comrsc.orgrroij.comresearchgate.net The aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a benchmark material in this field. The performance of these materials can be finely tuned by modifying the quinoline ligand.

This compound serves as a critical precursor for creating these tailored ligands. The reactive C-I bond allows for the strategic introduction of various functional groups through cross-coupling reactions, which can modulate the electronic and photophysical properties of the resulting metal complexes or organoboron compounds. google.comgoogle.comrsc.orgresearchgate.net For example, introducing aryl groups can extend the π-conjugated system, shifting the emission color and improving charge carrier mobility. mdpi.com

Four-coordinate organoboron compounds incorporating bidentate nitrogen-containing ligands have emerged as highly luminescent materials for OLEDs. rsc.orgresearchgate.net Synthetic routes to N,N'-chelate organoboron compounds can start from functionalized quinolines, where the iodo-group on this compound provides a convenient point for modification to build the desired ligand structure. researchgate.net Similarly, luminescent complexes with other metals like indium and chromium have been developed from 2-substituted 8-hydroxyquinoline ligands, demonstrating the versatility of this precursor. mdpi.commdpi.com The introduction of different substituents via the 2-iodo position allows for precise control over the HOMO/LUMO energy levels, which directly impacts the emission color and efficiency of the final optoelectronic device. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The 8-hydroxyquinoline motif is an excellent chelating agent, readily forming stable complexes with a wide variety of metal ions. rroij.comresearchgate.netacs.org These metal complexes can then act as building blocks for self-assembly.

This compound and its derivatives contribute to this field in two significant ways. Firstly, the core 8-hydroxyquinoline structure provides the coordination sites (N, O-donors) for metal binding. The resulting metal complexes, such as those with Cr(III), can self-assemble into 3D supramolecular architectures driven by weaker forces like π-π stacking and hydrogen bonding. mdpi.com